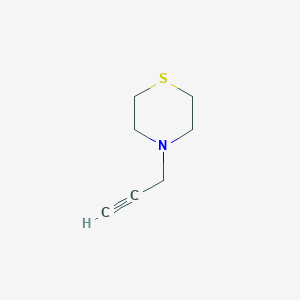

4-(Prop-2-yn-1-yl)thiomorpholine

CAS No.: 162936-38-1

Cat. No.: VC4233647

Molecular Formula: C7H11NS

Molecular Weight: 141.23

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 162936-38-1 |

|---|---|

| Molecular Formula | C7H11NS |

| Molecular Weight | 141.23 |

| IUPAC Name | 4-prop-2-ynylthiomorpholine |

| Standard InChI | InChI=1S/C7H11NS/c1-2-3-8-4-6-9-7-5-8/h1H,3-7H2 |

| Standard InChI Key | GNOZQMPJMYZMIV-UHFFFAOYSA-N |

| SMILES | C#CCN1CCSCC1 |

Introduction

Chemical and Structural Properties

Molecular Architecture

4-(Prop-2-yn-1-yl)thiomorpholine features a six-membered thiomorpholine ring (a sulfur-containing morpholine analog) with a propargyl group (-C≡C-CH₂) attached to the nitrogen atom. The presence of the sulfur atom introduces polarity, while the propargyl group provides a reactive alkyne moiety for click chemistry applications. Key structural parameters include:

The compound’s low solubility in water necessitates the use of organic solvents like methanol or dimethylformamide for synthetic applications .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) data confirm the compound’s structure. The propargyl proton resonates at δ 2.3–2.5 ppm in ¹H NMR, while the thiomorpholine ring protons appear as multiplets between δ 2.8–3.5 ppm . The alkyne carbon in ¹³C NMR is observed at ~75 ppm, characteristic of terminal alkynes .

Synthesis and Reactivity

Preparation Methods

4-(Prop-2-yn-1-yl)thiomorpholine is synthesized via alkylation of thiomorpholine with propargyl bromide under basic conditions. The reaction typically employs potassium carbonate in acetonitrile, yielding the product after 12–24 hours at reflux . Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Click Chemistry Applications

The compound’s propargyl group participates in CuAAC reactions with azides to form 1,4-disubstituted 1,2,3-triazoles. For example, reaction with benzyl azide in the presence of Cu(I) catalysts produces triazole derivatives with antimicrobial properties . This reactivity is summarized as:

Antimicrobial Applications

Triazole Derivatives as Antimicrobial Agents

In a 2016 study, 20 triazole derivatives of 4-(prop-2-yn-1-yl)thiomorpholine were synthesized and tested against Gram-positive and Gram-negative bacteria . Key findings include:

| Compound | Target Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| 4a | Staphylococcus epidermidis | 8.2 | |

| 4b | Klebsiella pneumoniae | 10.5 | |

| 5a | Pseudomonas aeruginosa | 12.8 | |

| 5j | Bacillus subtilis | 9.7 |

These compounds outperformed standard antibiotics (penicillin, streptomycin) in inhibiting biofilm formation, with 4a showing a 70% reduction in S. epidermidis biofilm at 16 µg/mL .

Structure-Activity Relationships

-

Alkyl Chain Length: Longer alkyl chains (e.g., octyl) enhance activity against Gram-negative strains by improving membrane penetration.

-

Sulfone Derivatives: Oxidation of the thiomorpholine sulfur to a sulfone group (yielding 4-propargylthiomorpholine 1,1-dioxide) increases polarity and antifungal activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume